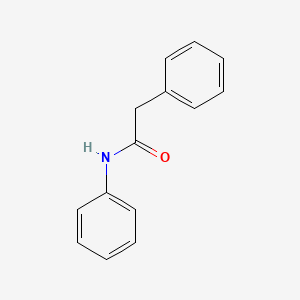

N,2-ジフェニルアセトアミド

概要

説明

N,2-Diphenylacetamide: is an organic compound with the molecular formula C14H13NO . It is also known by other names such as Benzeneacetamide, N-phenyl- and 2-Phenyl-N-phenylacetamide . This compound is characterized by a central carbon atom bonded to a nitrogen atom and two phenyl groups, forming an amide group. It appears as a white to off-white solid and is used in various chemical and industrial applications.

科学的研究の応用

N,2-Diphenylacetamide has several scientific research applications:

Material Science: It is used in the synthesis of nanoparticles, particularly palladium-based nanostructures, which serve as catalysts for various chemical reactions.

Chemical Synthesis: It acts as an intermediate for the preparation of various organic compounds, including thio/selenoethers.

Analytical Chemistry: Its unique properties make it suitable for chromatographic studies, aiding in the purification and analysis of complex mixtures.

Herbicide Research: Derivatives of N,2-Diphenylacetamide, such as diphenamid, have been studied for their herbicidal effects, making them valuable for weed control in agriculture.

作用機序

Mode of Action

The mode of action of N,2-Diphenylacetamide involves the formation of a radical anion from the fragmentation of deprotonated ions . This process, which disobeys the “even-electron rule”, has been observed in tandem mass spectrometry . The mechanism is proposed as a single electron transfer (SET) reaction via an intermediate complex derived from the initial heterolysis of the benzylic CH2—CO bond of the precursor anion .

Biochemical Pathways

The formation of a radical anion suggests that it may influence redox reactions and electron transfer processes within the cell .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is a bbb permeant . It is also suggested that N,2-Diphenylacetamide is an inhibitor of CYP1A2 and CYP2C19 .

Result of Action

The generation of a radical anion suggests that it may induce oxidative stress and potentially influence cellular redox homeostasis .

準備方法

Synthetic Routes and Reaction Conditions:

N,2-Diphenylacetamide can be synthesized through several methods. One common method involves the reaction of diphenylamine with α-bromoacetyl bromide , followed by treatment with sodium sulfide or sodium selenide to form thio and selenoether ligands . Another method involves the use of Lawesson’s reagent in toluene, followed by refluxing in ethanol and toluene .

Industrial Production Methods:

Industrial production of N,2-Diphenylacetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions:

N,2-Diphenylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other reactive groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Halogenation reactions may use reagents like or .

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of halogenated derivatives or other substituted products.

類似化合物との比較

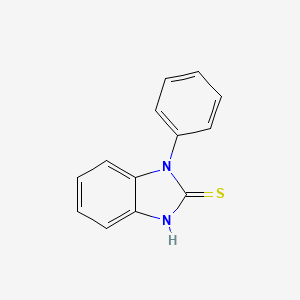

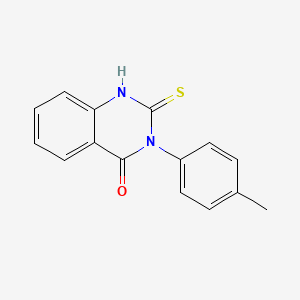

- 2-Bromo-N,N-diphenylacetamide

- 2-Phenylacetamide

- N-Phenylphenylacetamide

Comparison:

N,2-Diphenylacetamide is unique due to its specific molecular structure, which allows it to form efficient catalysts for Suzuki–Miyaura coupling reactions and other chemical processes . Its derivatives also exhibit significant biological activity, such as analgesic effects, which are not as pronounced in similar compounds .

特性

IUPAC Name |

N,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPIASPTMDEDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280002 | |

| Record name | N,2-Diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-06-7 | |

| Record name | 621-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2-Diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-Diphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic fragment ions observed in the Collision-Induced Dissociation (CID) of deprotonated N,2-Diphenylacetamide derivatives?

A1: Deprotonated N,2-Diphenylacetamides primarily generate four types of ions during CID: * Benzyl anion* Aniline anion* Phenyl-ethenone anion* Isocyanato-benzene anion

Q2: What is the proposed mechanism for the formation of phenyl-ethenone anion and isocyanato-benzene anion during CID of deprotonated N,2-Diphenylacetamides?

A2: While benzyl and aniline anions are generated through direct decomposition, the formation of phenyl-ethenone and isocyanato-benzene anions is more complex. Research suggests these ions are produced via an ion-neutral complex mechanism involving proton transfer []. This mechanism was supported by:

- Deuterium-labeling experiments: Isotopic labeling studies helped track the movement of protons during fragmentation, confirming the proposed proton transfer pathway [].

- Theoretical calculations: Density Functional Theory (DFT) calculations showed that the formation of these ions through the ion-neutral complex is energetically favorable [, ].

- Substituent effects: The relative intensities of phenyl-ethenone and isocyanato-benzene anions correlate with the electronic properties (Hammett substituent constants) of substituents on the aromatic rings, further supporting the proposed mechanism involving charge distribution and rearrangement within the ion-neutral complex [, ].

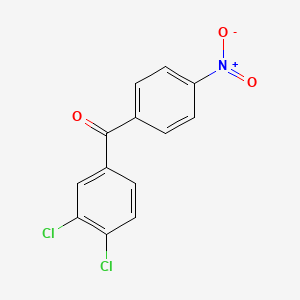

Q3: What is unique about the fragmentation of deprotonated N,2-Diphenylacetamide derivatives containing a nitro group (NO2) at the para position of the phenyl ring?

A3: When a nitro group is present at the para position of the phenyl ring in specific derivatives (R1 ≠ NO2 and R2 = NO2), a unique fragmentation pathway leads to the formation of a radical anion. Specifically, the 4-nitrophenyl isocyanate radical anion becomes the dominant product ion []. This observation contradicts the typical "even-electron rule" in mass spectrometry, where even-electron ions usually fragment to produce other even-electron ions.

Q4: How is the formation of the 4-nitrophenyl isocyanate radical anion explained mechanistically?

A4: Research suggests that the radical anion forms through a single electron transfer (SET) reaction within an ion-neutral complex. This complex, composed of a benzyl anion and 4-nitrophenyl isocyanate, arises from the initial heterolytic cleavage of the benzylic CH2—CO bond in the deprotonated precursor ion []. The proposed mechanism is supported by:

- DFT calculations: These calculations demonstrate that the formation of the 4-nitrophenyl isocyanate radical anion is energetically more favorable compared to the benzyl anion, and the heterolytic cleavage of the CH2—CO bond requires significantly lower activation energy than its homolytic counterpart [].

- Literature evidence: The occurrence of gas-phase SET reactions between benzyl anions and nitroaromatic compounds like 3-nitrotoluene has been reported, lending credibility to the proposed SET mechanism in this context [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B1361454.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)